molecular formula C13H17NO5S B2769995 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanesulfonamide CAS No. 2034418-39-6

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanesulfonamide

Cat. No.: B2769995
CAS No.: 2034418-39-6
M. Wt: 299.34
InChI Key: LUTXKNQIVVRIHW-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanesulfonamide is a complex organic compound characterized by the presence of a cyclopropane ring, a sulfonamide group, and a dihydrobenzo dioxin moiety

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.

Pharmacokinetics

Sulfonamides, a class of compounds to which this molecule belongs, are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanesulfonamide typically involves multiple steps. One common route starts with the preparation of the dihydrobenzo dioxin moiety, which can be synthesized from 2,3-dihydroxybenzoic acid through alkylation, azidation, Curtius rearrangement, hydrolysis, and salification . The cyclopropane ring is then introduced through a cyclopropanation reaction, and the sulfonamide group is added via sulfonylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing side reactions. This could include the use of specific solvents, catalysts, and reaction conditions tailored to large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanesulfonamide is unique due to the combination of its structural features, including the cyclopropane ring, sulfonamide group, and dihydrobenzo dioxin moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c15-11(8-14-20(16,17)10-2-3-10)9-1-4-12-13(7-9)19-6-5-18-12/h1,4,7,10-11,14-15H,2-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTXKNQIVVRIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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